Dibenzo-30-crown-10

Overview

Description

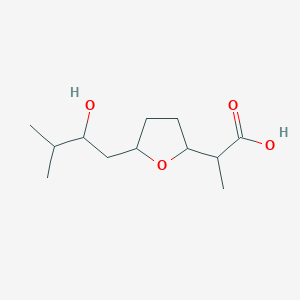

“Dibenzo-30-crown-10” is a chemical compound with the empirical formula C28H40O10 . Its systematic name is 2,3,17,18-Dibenzo-1,4,7,10,13,16,19,22,25,28-decaoxacyclotriaconta-2,17-diene . It has a molecular weight of 536.61 .

Synthesis Analysis

The synthesis of cis-Dibenzo-30-crown-10 (cis-DB30C10) diester and trans-Dibenzo-30-crown-10 (trans-DB30C10) diester was achieved regioselectively with reasonable yields . These two isomers were further reduced to cis-Dibenzo-30-crown-10 diol (1) and trans-DB30C10 diol (2), respectively .

Molecular Structure Analysis

The Dy(III) ion coordination geometry approximates a square antiprism, involving two water oxygens and three dibenzo-30-crown-10 oxygen atoms and three isthiocyanate nitrogens .

Scientific Research Applications

Platinum Recovery

Dibenzo-30-crown-10: has been utilized in the recovery of Platinum (IV) from waste solutions. This process involves the adsorption of platinum onto a material functionalized with Dibenzo-30-crown-10 ether, such as Amberlite XAD7 resin. The ether’s ability to bind metallic ions makes it an effective extractant, leading to a simple, efficient, and economical method for platinum recovery. The adsorbent material is characterized by various techniques including EDX, SEM, FTIR , and BET surface area analysis . The adsorption process is optimized using factorial design analysis to ensure the best recovery rate .

Ruthenium Adsorption

Another application is the highly efficient recovery of Ruthenium from aqueous solutions. Dibenzo-30-crown-10 doped chitosan has been developed as an adsorbent material for this purpose. Chitosan’s modification with the ether enhances its adsorptive efficiency due to the presence of hydroxyl-, carboxyl-, and nitrogen-containing groups. The material’s adsorptive capacity and kinetics are thoroughly studied, confirming its effectiveness in ruthenium recovery .

Wastewater Treatment

In the field of environmental science , Dibenzo-30-crown-10 is used in wastewater treatment. Its selective hosting capabilities allow it to bind and remove contaminants from wastewater, making it a valuable component in the treatment process. This application leverages the compound’s ability to form complexes with various ions present in wastewater .

Catalysis

Dibenzo-30-crown-10 finds use in switchable catalysis . It acts as a host molecule that can selectively bind to certain substrates, thereby influencing the rate and outcome of chemical reactions. This property is particularly useful in creating catalysts that can be switched ‘on’ or ‘off’ depending on the presence of certain ions .

Therapeutic Agents

The compound’s complexation abilities extend to the medical field, where it is explored as a potential therapeutic agent . Its ability to bind specific ions can be harnessed to transport therapeutic agents to targeted areas in the body or to create drug delivery systems that release medication in response to specific stimuli .

Sensory Applications

Lastly, Dibenzo-30-crown-10 is used in the development of sensors . These sensors can detect the presence of certain ions or molecules, making the compound an integral part of the sensing mechanism. Its selectivity and binding properties are key to the functionality of these sensors .

Mechanism of Action

Target of Action

Dibenzo-30-crown-10 (DB30C10) is a first-generation macrocyclic host discovered by Pedersen . It is known for its ability to encapsulate metal cations, making them soluble in organic solvents . The primary targets of DB30C10 are metal cations, particularly those found in wastewater .

Mode of Action

DB30C10 interacts with its targets (metal cations) through a process known as complexation . This interaction involves the formation of complex molecules containing organic cations and neutral organic molecules . The encapsulation of metal cations by DB30C10 renders them soluble in organic solvents .

Biochemical Pathways

The biochemical pathways affected by DB30C10 primarily involve the solubilization and removal of metal cations from various environments . The downstream effects of this process include the purification of wastewater and the potential recovery of valuable metal ions .

Result of Action

The molecular and cellular effects of DB30C10’s action are largely dependent on the specific metal cations it interacts with. In general, the compound’s ability to encapsulate and solubilize these cations can lead to their removal from various environments, such as in wastewater treatment .

Action Environment

The action, efficacy, and stability of DB30C10 can be influenced by various environmental factors. For instance, the presence of certain metal cations can affect the compound’s ability to form complexes . Additionally, the solvent used can impact the solubility of the formed complexes .

Safety and Hazards

properties

IUPAC Name |

2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(38),15,17,19,34,36-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h1-8H,9-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCSCGGRLMRZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOCCOCCOCCOC3=CC=CC=C3OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169851 | |

| Record name | Dibenzo-30-crown-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo-30-crown-10 | |

CAS RN |

17455-25-3 | |

| Record name | Dibenzo-30-crown-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo-30-crown-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo-30-crown 10-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Dibenzo-30-crown-10 (DB30C10) primarily interacts with cations through its oxygen atoms. The size of its cavity makes it particularly suitable for complexing large cations like potassium, rubidium, cesium, and ammonium. [] This encapsulation can lead to several downstream effects:

- Increased solubility in organic solvents: Cations complexed by DB30C10 become more soluble in organic solvents, which can be useful in extraction processes. [, ]

- Stabilization of unusual oxidation states: DB30C10 has been shown to stabilize unusual oxidation states in metals like samarium. []

- Template for supramolecular structures: The complexation between DB30C10 and certain molecules, like viologens, can act as a driving force for the formation of supramolecular structures like rotaxanes and catenanes. [, , , ]

- Modification of reactivity: The complexation of DB30C10 with molecules like propylammonium can influence their reactivity, for example by facilitating E2-elimination reactions. []

A:

- Molecular formula: C28H40O10 []

- Spectroscopic data:

- 1H NMR: DB30C10 exhibits characteristic signals for the aromatic protons of the dibenzo units and the aliphatic protons of the crown ether ring. [, ]

- 13C NMR: The spectrum shows distinct peaks corresponding to the aromatic and aliphatic carbons of the molecule. []

- IR spectroscopy: DB30C10 displays characteristic absorption bands for the C-O and C-H bonds present in its structure. []

A: DB30C10 is compatible with various organic solvents, including chloroform, dichloromethane, acetonitrile, and tetrahydrofuran. [, , , , , , , , ] Its stability depends on the specific conditions:

A: DB30C10 has demonstrated catalytic activity in the gas phase by mediating the E2-elimination of propene from propylammonium complexes. [] This catalytic cycle involves the formation of an ammonium/DB30C10 complex and subsequent regeneration of the catalyst. DB30C10 also accelerates H/D exchange reactions in protonated ethylenediamine, potentially through a pre-organization effect within the crown ether cavity. [] These findings suggest potential applications in gas-phase catalysis and highlight the ability of DB30C10 to influence reaction pathways through non-covalent interactions.

ANone: Computational chemistry plays a crucial role in understanding the structure, binding affinities, and conformational dynamics of DB30C10 and its complexes.

ANone: While DB30C10 itself doesn't possess inherent "activity" in the traditional sense, its structure significantly influences its binding affinity and selectivity for different cations.

ANone: Alternatives to DB30C10 depend on the desired application. Some possibilities include:

- Other crown ethers: Different crown ethers, like dibenzo-24-crown-8 (DB24C8), dicyclohexano-18-crown-6 (DCH18C6), or benzo-15-crown-5, could be considered depending on the size and charge of the target cation. [, , , , , ]

- Cryptands: Cryptands offer a more rigid and pre-organized cavity compared to crown ethers, potentially providing higher selectivity and binding affinity for specific cations. [, ]

- Calixarenes: Calixarenes are macrocyclic compounds that can also bind cations and neutral molecules, providing an alternative to crown ethers for certain applications. []

ANone: Research on DB30C10 utilizes a range of techniques and resources:

A: DB30C10 was first synthesized by Charles Pedersen in 1967, along with other crown ethers. [] This discovery marked a significant milestone in supramolecular chemistry, leading to the development of host-guest chemistry and the recognition of non-covalent interactions as powerful tools for molecular recognition and self-assembly. The discovery of crown ethers, including DB30C10, earned Pedersen the Nobel Prize in Chemistry in 1987, alongside Donald Cram and Jean-Marie Lehn. Since its discovery, DB30C10 has been extensively studied for its ability to selectively bind cations and as a building block for supramolecular structures like rotaxanes and catenanes. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)